An In-depth Technical Guide to 1-Chlorodecane: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 1-Chlorodecane: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive overview of 1-chlorodecane (CAS No. 1002-69-3), a versatile haloalkane pivotal in various fields of chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of 1-chlorodecane, offering practical insights into its handling, reactivity, and analytical characterization. The content is structured to not only present data but to also provide the rationale behind experimental methodologies, ensuring a deeper understanding of its application in a laboratory and industrial setting.
Molecular and Physical Characteristics
1-Chlorodecane, also known as n-decyl chloride, is a primary alkyl halide with a ten-carbon aliphatic chain.[1] This structure, a linear decyl group attached to a chlorine atom, is fundamental to its physical properties and chemical reactivity.[1] At room temperature, it exists as a colorless to light yellow liquid with a characteristic, though faint, chloroalkane odor.[2] Its physical state at ambient temperatures makes it a convenient reactant and solvent in numerous chemical transformations.[2]
Key Physical Properties
A summary of the key physical and chemical properties of 1-chlorodecane is presented in the table below for quick reference. These parameters are crucial for designing experimental setups, performing accurate calculations, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁Cl | [3][4][5] |
| Molecular Weight | 176.73 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid | [2] |
| Odor | Typical chloroalkane odor | [2] |
| Boiling Point | 223-226 °C | [2][7][8] |
| Melting Point | -21 to -34 °C | [2][7][8] |
| Density | 0.868 - 0.873 g/mL at 20-25 °C | [2][7] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and other common organic solvents | [2] |
| Refractive Index (n20/D) | 1.437 - 1.442 | [2][7] |
| Flash Point | 93 °C | [2] |
| Vapor Pressure | Low at room temperature | [2] |
The low melting point of 1-chlorodecane confirms its liquid state under standard laboratory conditions, facilitating its use as both a reagent and a reaction medium.[2] Its immiscibility with water and good solubility in organic solvents are critical considerations for reaction work-up and purification processes, such as liquid-liquid extractions.[2] The relatively high boiling point suggests that reactions can be conducted at elevated temperatures with minimal loss of the compound, although its volatility should not be entirely disregarded, especially in open systems.[2]
Chemical Reactivity and Synthetic Applications
The chemical behavior of 1-chlorodecane is dominated by the presence of the carbon-chlorine bond. The electronegativity of the chlorine atom polarizes this bond, rendering the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity makes 1-chlorodecane a valuable intermediate in organic synthesis.[1]
Nucleophilic Substitution Reactions
The primary mode of reactivity for 1-chlorodecane is the nucleophilic substitution reaction, where the chlorine atom is displaced by a variety of nucleophiles. This allows for the introduction of the decyl group into a wide range of molecular frameworks.[1] Common examples include:
-
Formation of Ethers: Reaction with alkoxides (e.g., sodium ethoxide) yields the corresponding decyl ether.[1]
-
Synthesis of Amines: Treatment with ammonia or primary/secondary amines leads to the formation of primary, secondary, or tertiary decylamines, respectively.[1]
-
Formation of Alcohols: Hydrolysis, for instance, by heating with an aqueous solution of sodium hydroxide, replaces the chlorine with a hydroxyl group to form 1-decanol.[2]
These reactions are foundational for synthesizing more complex molecules, including surfactants and active pharmaceutical ingredients.[1]
Grignard Reagent Formation
In an anhydrous ether environment, 1-chlorodecane reacts with magnesium metal to form the corresponding Grignard reagent, decylmagnesium chloride.[2] This organometallic compound is a powerful nucleophile and a strong base, widely employed in organic synthesis for the formation of new carbon-carbon bonds.[2]
The following diagram illustrates the key reaction pathways of 1-chlorodecane:
Caption: Key reaction pathways of 1-chlorodecane.
Applications in Research and Drug Development
1-Chlorodecane serves as a crucial building block in the synthesis of a variety of commercially and scientifically important compounds. Its long alkyl chain imparts lipophilic properties to molecules, a feature often exploited in the design of new materials and pharmaceuticals.
In the pharmaceutical industry, 1-chlorodecane is utilized as an intermediate in the synthesis of certain active pharmaceutical ingredients, including antimycobacterial agents.[1] The decyl group can enhance the membrane permeability of a drug, potentially improving its bioavailability. Furthermore, it can be used as a starting material for the synthesis of surfactants and detergents, which have applications in drug formulation and delivery.[9]
Safety, Handling, and Storage
Proper handling and storage of 1-chlorodecane are paramount to ensure laboratory safety. It is a combustible liquid and should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][4] Containers should be kept tightly closed to prevent the release of vapors.[2]
Personal Protective Equipment (PPE)
When handling 1-chlorodecane, appropriate personal protective equipment should be worn, including:
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.[2]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[4]
-
Lab Coat: A lab coat or other protective clothing is recommended to prevent contamination of personal clothing.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]
Disposal
Waste 1-chlorodecane and contaminated materials should be disposed of in accordance with local, state, and federal regulations. It is very toxic to aquatic life with long-lasting effects, so release into the environment must be avoided.[4][11]
Experimental Protocols
The following section provides detailed methodologies for common laboratory procedures involving 1-chlorodecane. These protocols are designed to be self-validating, with clear steps and rationales.
Protocol for a Typical Nucleophilic Substitution Reaction: Synthesis of N-Decyl-N-methyl-N-ethylamine
This protocol details the synthesis of a tertiary amine from 1-chlorodecane, illustrating a standard nucleophilic substitution reaction.
Materials:
-
1-Chlorodecane
-
N-methylethylamine
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chlorodecane (5.0 g, 28.3 mmol), N-methylethylamine (3.35 g, 56.6 mmol, 2 equivalents), and anhydrous potassium carbonate (7.8 g, 56.6 mmol, 2 equivalents).
-
Rationale: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Using an excess of the amine can also help to drive the reaction to completion.
-
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Rationale: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the potassium carbonate and rinse the solid with a small amount of diethyl ether. c. Combine the filtrate and the ether washings and transfer to a separatory funnel. d. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
- Rationale: The washes remove any remaining inorganic salts and acidic impurities. e. Dry the organic layer over anhydrous magnesium sulfate. f. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure N-decyl-N-methyl-N-ethylamine.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the synthesis of a tertiary amine.
Spectroscopic Characterization
The identity and purity of 1-chlorodecane can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 1-chlorodecane will show a characteristic triplet for the two protons on the carbon adjacent to the chlorine atom (C1) at approximately 3.5 ppm. The other methylene protons will appear as a complex multiplet in the upfield region (around 1.2-1.8 ppm), and the terminal methyl protons will be a triplet at around 0.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a distinct peak for the carbon atom bonded to chlorine at around 45 ppm. The other carbon signals will appear in the aliphatic region.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic C-Cl stretching vibration in the range of 650-800 cm⁻¹. Strong C-H stretching vibrations will be observed around 2850-2960 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum of 1-chlorodecane will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[12]
Conclusion
1-Chlorodecane is a fundamentally important chemical with a well-defined set of physical and chemical properties that make it a valuable tool in organic synthesis. Its utility as a precursor for a wide array of functionalized long-chain alkanes underscores its significance in both academic research and industrial applications, including the development of new pharmaceuticals and materials. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization.
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